molecular formula C₃₂H₄₁NO₃ B1148225 Terfenadine N-Oxide CAS No. 634901-83-0

Terfenadine N-Oxide

Cat. No.: B1148225
CAS No.: 634901-83-0
M. Wt: 487.67
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Description

Terfenadine N-Oxide is a derivative of terfenadine, an antihistamine that was widely used for the treatment of allergic conditions such as allergic rhinitis and chronic urticaria. Terfenadine was eventually replaced by fexofenadine due to concerns over cardiac arrhythmias. This compound retains the core structure of terfenadine but includes an additional oxygen atom bonded to the nitrogen, forming an N-oxide group. This modification can influence the compound’s pharmacological properties and its interactions with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-oxides typically involves the oxidation of tertiary amines. For terfenadine N-Oxide, common oxidizing agents include hydrogen peroxide, sodium percarbonate, and urea-hydrogen peroxide adduct. The reaction is usually carried out under mild conditions with the presence of catalysts such as rhenium-based catalysts or titanium silicalite (TS-1) in methanol .

Industrial Production Methods: Industrial production of this compound would likely follow similar oxidation processes, optimized for large-scale synthesis. The use of continuous flow reactors and efficient catalysts can enhance yield and reduce production costs. Safety and environmental considerations are also critical in industrial settings, ensuring that the processes are both safe and sustainable.

Chemical Reactions Analysis

Types of Reactions: Terfenadine N-Oxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.

    Reduction: Reduction reactions can revert the N-oxide back to the parent amine.

    Substitution: N-oxide groups can participate in nucleophilic substitution reactions, where the oxygen atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium percarbonate, urea-hydrogen peroxide adduct.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as halides or alkoxides under basic conditions.

Major Products Formed:

    Oxidation: Higher-order N-oxides.

    Reduction: Terfenadine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Terfenadine N-Oxide has several applications in scientific research:

Mechanism of Action

Terfenadine N-Oxide exerts its effects by competing with histamine for binding at H1-receptor sites in the gastrointestinal tract, uterus, large blood vessels, and bronchial muscle. This reversible binding suppresses the formation of edema, flare, and pruritus resulting from histaminic activity. The N-oxide group may influence the compound’s affinity for the H1-receptor and its overall pharmacokinetic profile .

Comparison with Similar Compounds

    Terfenadine: The parent compound, primarily used as an antihistamine.

    Fexofenadine: The active metabolite of terfenadine, known for its improved safety profile.

    Astemizole: Another H1-receptor antagonist with a similar structure and function.

Uniqueness: Terfenadine N-Oxide is unique due to the presence of the N-oxide group, which can alter its pharmacological properties and interactions with biological systems. This modification can potentially reduce the risk of cardiac arrhythmias associated with terfenadine while retaining its antihistamine efficacy .

Properties

IUPAC Name

1-(4-tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]-1-oxidopiperidin-1-ium-1-yl]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H41NO3/c1-31(2,3)26-18-16-25(17-19-26)30(34)15-10-22-33(36)23-20-29(21-24-33)32(35,27-11-6-4-7-12-27)28-13-8-5-9-14-28/h4-9,11-14,16-19,29-30,34-35H,10,15,20-24H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFDFVVYPNXXEDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CCC[N+]2(CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H41NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634901-83-0
Record name 1-((4RS)-4-(4-(1,1-Dimethylethyl)phenyl)-4-hydroxybutyl)-4-(hydroxydiphenylmethyl)piperidine 1-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0634901830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 634901-83-0
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-((4RS)-4-(4-(1,1-DIMETHYLETHYL)PHENYL)-4-HYDROXYBUTYL)-4-(HYDROXYDIPHENYLMETHYL)PIPERIDINE 1-OXIDE
Source FDA Global Substance Registration System (GSRS)
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